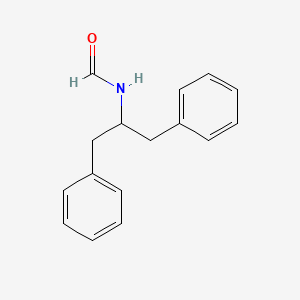
N-(1,3-diphenylpropan-2-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-diphenylpropan-2-yl)formamide is an organic compound with the molecular formula C₁₆H₁₇NO It is characterized by a formamide group attached to a 1,3-diphenylpropan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-diphenylpropan-2-yl)formamide typically involves the reaction of 1,3-diphenylpropan-2-one with formamide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the protection of the keto group in 1,3-diphenylpropan-2-one using dioxolane, followed by the reaction with formamide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-diphenylpropan-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can participate in substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(1,3-diphenylpropan-2-yl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1,3-diphenylpropan-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The 1,3-diphenylpropan-2-yl moiety may also interact with hydrophobic regions of target molecules, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-diphenylpropan-2-yl)benzenamine
- N-(1,3-diphenylpropan-2-yl)-4,5-dihydro-1,3-oxazol-2-amine
- Benzamide, N-[2-phenyl-1-(phenylmethyl)ethyl]-
Uniqueness
N-(1,3-diphenylpropan-2-yl)formamide is unique due to its specific structural arrangement and the presence of both formamide and diphenylpropan-2-yl groups
Propriétés
Numéro CAS |
788-09-0 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-(1,3-diphenylpropan-2-yl)formamide |
InChI |
InChI=1S/C16H17NO/c18-13-17-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2,(H,17,18) |
Clé InChI |
KOFWTKQQQJTHTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


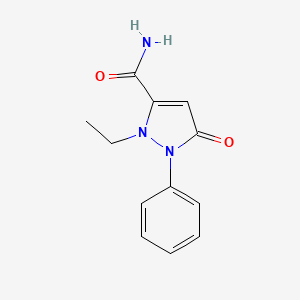

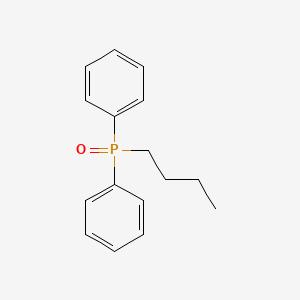
![(5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965912.png)
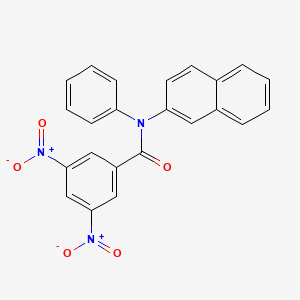
![2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11965919.png)
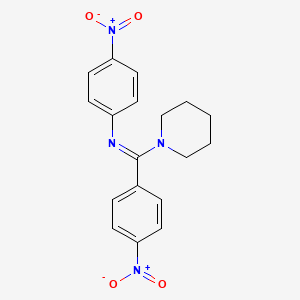
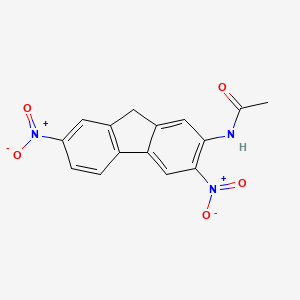

![5-Chloro-2,6-dimethylbenzo[d]oxazole](/img/structure/B11965947.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11965952.png)
![(5Z)-3-Allyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965966.png)

![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11965970.png)
